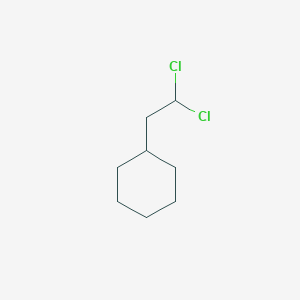
(2,2-Dichloroethyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dichloroethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2,2-dichloroethyl group. This compound belongs to the class of cycloalkanes, which are saturated hydrocarbons with carbon atoms arranged in a ring structure. The presence of the dichloroethyl group introduces unique chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dichloroethyl)cyclohexane typically involves the reaction of cyclohexane with 2,2-dichloroethanol in the presence of a strong acid catalyst. The reaction proceeds through a substitution mechanism where the hydroxyl group of the alcohol is replaced by the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid or hydrochloric acid, and the reaction is carried out under controlled temperature and pressure conditions to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (2,2-Dichloroethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.
Substitution: The chlorine atoms in the dichloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Ethylcyclohexane.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
Applications De Recherche Scientifique
(2,2-Dichloroethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2,2-Dichloroethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The dichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the release of chloride ions. These reactions can affect various biochemical pathways and molecular targets, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
- 1,2-Dichlorocyclohexane
- 1,3-Dichlorocyclohexane
- 1,4-Dichlorocyclohexane
Comparison: (2,2-Dichloroethyl)cyclohexane is unique due to the presence of the dichloroethyl group, which imparts distinct reactivity compared to other dichlorocyclohexanes. The position and nature of the substituents influence the compound’s chemical behavior, making this compound particularly useful in specific synthetic and research applications.
Propriétés
Numéro CAS |
5173-61-5 |
|---|---|
Formule moléculaire |
C8H14Cl2 |
Poids moléculaire |
181.10 g/mol |
Nom IUPAC |
2,2-dichloroethylcyclohexane |
InChI |
InChI=1S/C8H14Cl2/c9-8(10)6-7-4-2-1-3-5-7/h7-8H,1-6H2 |
Clé InChI |
ZCYFGVLFJDLYCL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


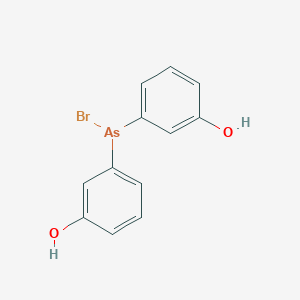
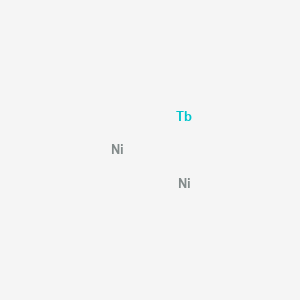
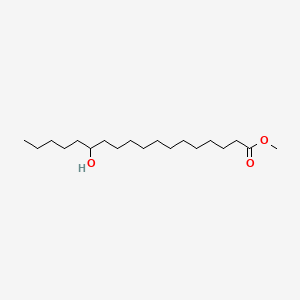


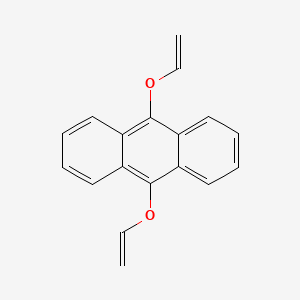
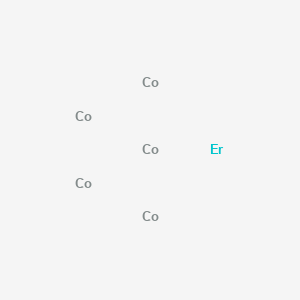

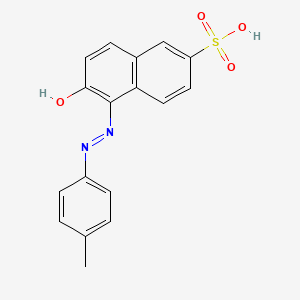

![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)

